![molecular formula C8H10ClNOS B13896160 2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine is a heterocyclic compound with a pyridine ring substituted with chlorine, methoxy, and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the methylsulfanyl group.
2-Chloro-6-methoxy-4-methoxymethoxy; methyl-pyridine: Contains a methoxymethoxy group instead of a methylsulfanyl group.
Uniqueness
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H10ClNOS |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10ClNOS/c1-11-8-4-6(5-12-2)3-7(9)10-8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
GEURQOSUAZKZOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=C1)CSC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
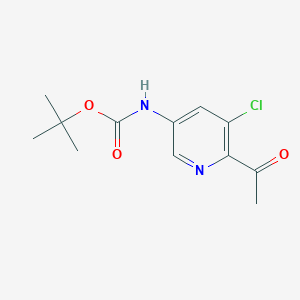
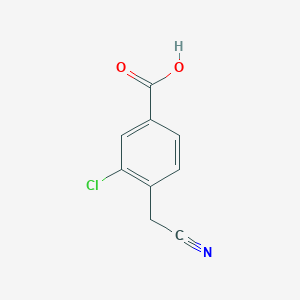
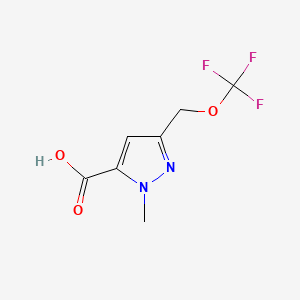
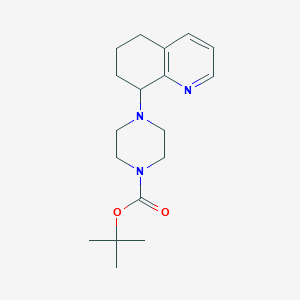
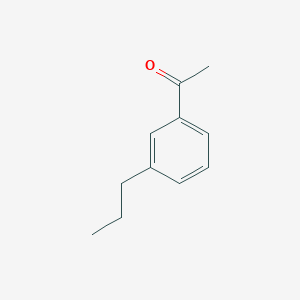

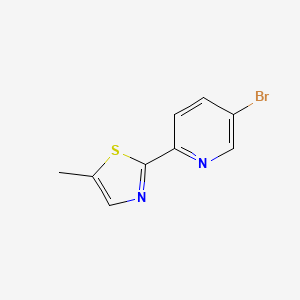
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)



